molecular formula C19H20N4O2 B2401017 1-(3,4-Dimethylphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1448066-72-5

1-(3,4-Dimethylphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No.: B2401017
CAS No.: 1448066-72-5
M. Wt: 336.395
InChI Key: FSDVHKGASPLTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea typically involves the reaction of 3,4-dimethylaniline with an isocyanate derivative. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethylphenyl)-3-phenylurea
  • 1-(3,4-Dimethylphenyl)-3-(2-methylphenyl)urea
  • 1-(3,4-Dimethylphenyl)-3-(2-((3-chloro-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Uniqueness

1-(3,4-Dimethylphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is unique due to the presence of the 1,2,4-oxadiazole ring, which can impart specific chemical and biological properties. This structural feature may enhance its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-12-8-9-16(10-13(12)2)21-19(24)22-17-7-5-4-6-15(17)11-18-20-14(3)23-25-18/h4-10H,11H2,1-3H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDVHKGASPLTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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